4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile
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Overview
Description
4,4-Dimethyl-1-oxaspiro[25]octane-2-carbonitrile is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro ring system, which consists of two rings sharing a single atom The oxaspiro structure includes an oxygen atom, and the carbonitrile group adds further complexity to its chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the carbonitrile group. One common method involves the reaction of a suitable precursor with a nitrile source under controlled conditions. For example, the reaction of a spirocyclic ketone with a cyanide source in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: Similar spirocyclic structure but with different substituents.
1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene: Another spirocyclic compound with a different functional group arrangement.
2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane: Similar in structure but with variations in the methyl and methylene groups.
Uniqueness
4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. Its specific spirocyclic structure also allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
104338-25-2 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4,4-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-9(2)5-3-4-6-10(9)8(7-11)12-10/h8H,3-6H2,1-2H3 |
InChI Key |
RAMVUTRPFJGQOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC12C(O2)C#N)C |
Origin of Product |
United States |
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